1-N-Boc-3-cyanopiperidine
Overview
Description
1-N-Boc-3-cyanopiperidine, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.
Scientific Research Applications
1-N-Boc-3-cyanopiperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. In biology, it is used in the study of enzyme inhibitors and receptor ligands. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Preparation Methods
1-N-Boc-3-cyanopiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-cyanopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-N-Boc-3-cyanopiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with various nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and acids like hydrochloric acid for deprotection. Major products formed from these reactions include substituted piperidines, primary amines, and deprotected piperidines.
Mechanism of Action
The mechanism of action of 1-N-Boc-3-cyanopiperidine depends on its specific application. As a synthetic intermediate, it does not have a direct biological target. its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-N-Boc-3-cyanopiperidine can be compared with other similar compounds, such as:
1-N-Boc-4-cyanopiperidine: Similar structure but with the cyano group at the 4-position.
1-N-Boc-3-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a cyano group.
1-N-Boc-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a cyano group.
Properties
IUPAC Name |
tert-butyl 3-cyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373535 | |
Record name | 1-N-Boc-3-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-53-3 | |
Record name | 1-N-Boc-3-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyanopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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